molecular formula C19H22N2O4 B3083671 ((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid CAS No. 1142204-32-7

((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid

Cat. No.: B3083671
CAS No.: 1142204-32-7
M. Wt: 342.4 g/mol
InChI Key: WQQNMSZKVFZAEH-UHFFFAOYSA-N
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Description

((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid is a complex organic compound with the molecular formula C19H22N2O4 and a molecular weight of 342.4 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes a methoxyphenyl group, an oxo group, and an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with 2-phenylethylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding enzyme-substrate interactions or for developing new biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for conditions that involve the central nervous system .

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of ((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain receptors or enzymes, modulating their activity and resulting in changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .

Biological Activity

((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid, also known by its CAS number 1142204-32-7, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H22N2O4
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 1142204-32-7

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and pain perception, which could explain its analgesic properties.
  • Antioxidant Activity : Some studies indicate that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related conditions.

Anti-inflammatory Effects

Research has demonstrated that this compound shows significant anti-inflammatory activity. In vitro studies have indicated that it effectively reduces the production of pro-inflammatory cytokines and inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Analgesic Properties

The compound has been evaluated for its analgesic effects in animal models. It demonstrated a reduction in pain responses comparable to standard analgesics, suggesting potential use in pain management therapies .

Antioxidant Activity

Studies have reported that this compound possesses antioxidant capabilities, which may help mitigate damage caused by reactive oxygen species (ROS) in various pathological conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels; COX inhibition
AnalgesicPain response reduction in animal models
AntioxidantScavenging of ROS; protection against oxidative stress

Case Study: Pain Management

A study conducted on rodents assessed the efficacy of this compound as an analgesic. The results showed a significant decrease in pain behaviors compared to the control group, indicating its potential as a new therapeutic agent for chronic pain conditions .

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-(2-phenylethylamino)ethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-25-17-9-7-16(8-10-17)21(14-19(23)24)13-18(22)20-12-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQNMSZKVFZAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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